Cas no 22631-60-3 (2-(2-Chlorophenyl)acetohydrazide)

2-(2-Chlorophenyl)acetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chlorophenyl)acetohydrazide
- Benzeneacetic acid,2-chloro-, hydrazide
- (2-chlorophenyl)acetic acid hydrazide
- 2-(1`,2`,3`,4`-TETRAHYDROXYBUTYL)QUINOXALINE
- 2-(2-chlorophenyl)acetohydrazide(SALTDATA: FREE)
- o-chlorophenylacetylhydrazine
- o-Chlorphenylacetylhydrazid
- KE-0723
- 22631-60-3
- o-chlorophenylacetic acid hydrazide
- WSKCRBSHOIAZBQ-UHFFFAOYSA-N
- Oprea1_198394
- (2-CHLORO-PHENYL)-ACETICACIDHYDRAZIDE
- SB85899
- SCHEMBL2828642
- DTXSID20369747
- CS-0149896
- D70921
- AKOS000148308
- FT-0638243
- MFCD00176721
- (2-chlorophenyl)-acetic acid hydrazide
- (2chlorophenyl)acetic acid hydrazide
- EN300-69244
- SCHEMBL9710729
- J-505590
- (2-Chloro-phenyl)-acetic acid hydrazide
- DB-045955
- ALBB-002696
- BBL017353
- STK444370
-
- MDL: MFCD00176721
- インチ: InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
- InChIKey: WSKCRBSHOIAZBQ-UHFFFAOYSA-N
- ほほえんだ: NNC(CC1=CC=CC=C1Cl)=O
計算された属性
- せいみつぶんしりょう: 184.04000
- どういたいしつりょう: 184.04
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1A^2
じっけんとくせい
- 密度みつど: 1.283
- ゆうかいてん: 158-160°C
- ふってん: 394.9°C at 760 mmHg
- フラッシュポイント: 192.6°C
- 屈折率: 1.579
- PSA: 55.12000
- LogP: 1.96360
2-(2-Chlorophenyl)acetohydrazide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-(2-Chlorophenyl)acetohydrazide 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2-(2-Chlorophenyl)acetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB339659-5 g |
2-(2-Chlorophenyl)acetohydrazide, 95%; . |
22631-60-3 | 95% | 5g |
€235.40 | 2023-04-26 | |
Enamine | EN300-69244-0.5g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 0.5g |
$27.0 | 2023-02-13 | |
Enamine | EN300-69244-2.5g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 2.5g |
$68.0 | 2023-02-13 | |
Enamine | EN300-69244-0.05g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46135-1g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 98% | 1g |
¥38.0 | 2024-07-16 | |
TRC | C375510-250mg |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 250mg |
$ 50.00 | 2022-04-28 | ||
TRC | C375510-2.5g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 2.5g |
$ 320.00 | 2022-04-28 | ||
Alichem | A019109266-25g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 25g |
$893.76 | 2023-09-02 | |
Alichem | A019109266-5g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 5g |
$352.26 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46135-250mg |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 98% | 250mg |
¥27.0 | 2024-07-16 |
2-(2-Chlorophenyl)acetohydrazide 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-(2-Chlorophenyl)acetohydrazideに関する追加情報
Introduction to 2-(2-Chlorophenyl)acetohydrazide (CAS No. 22631-60-3)
2-(2-Chlorophenyl)acetohydrazide, with the CAS number 22631-60-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chlorophenylacetic hydrazide, is a derivative of acetohydrazide and features a chlorophenyl substituent. Its unique structural properties make it an attractive candidate for various applications, including drug discovery and development.
The molecular formula of 2-(2-Chlorophenyl)acetohydrazide is C9H10ClN2O, and its molecular weight is approximately 195.64 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various chemical reactions and biological assays.
In recent years, 2-(2-Chlorophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a lead compound in the development of novel antitumor agents. Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(2-Chlorophenyl)acetohydrazide derivatives demonstrated potent antiproliferative effects on human breast cancer cells (MCF-7). The researchers found that these derivatives selectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This selective inhibition led to cell cycle arrest and apoptosis, making them promising candidates for further drug development.
Beyond its antitumor properties, 2-(2-Chlorophenyl)acetohydrazide has also been explored for its potential as an antiviral agent. A study published in Antiviral Research in 2019 investigated the antiviral activity of this compound against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The results showed that 2-(2-Chlorophenyl)acetohydrazide exhibited moderate to high antiviral activity by inhibiting viral replication at early stages of infection.
The structural flexibility of 2-(2-Chlorophenyl)acetohydrazide allows for the synthesis of a wide range of derivatives through various chemical modifications. These modifications can enhance the compound's pharmacological properties, such as improving solubility, bioavailability, and target specificity. For example, the introduction of additional functional groups or changes in the substituents on the phenyl ring can significantly alter the compound's biological activity.
In addition to its therapeutic applications, 2-(2-Chlorophenyl)acetohydrazide has also been used as a building block in organic synthesis. Its hydrazide moiety can participate in various reactions, such as condensation with aldehydes or ketones to form hydrazones or oximes. These reactions are valuable for the synthesis of more complex molecules with diverse biological activities.
The safety profile of 2-(2-Chlorophenyl)acetohydrazide is an important consideration for its use in pharmaceutical research. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its long-term effects and potential side effects in humans.
In conclusion, 2-(2-Chlorophenyl)acetohydrazide (CAS No. 22631-60-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural properties and biological activities make it a valuable lead compound for the development of novel therapeutic agents. Ongoing research continues to explore its potential benefits and optimize its pharmacological properties for clinical use.
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